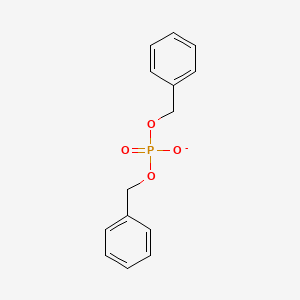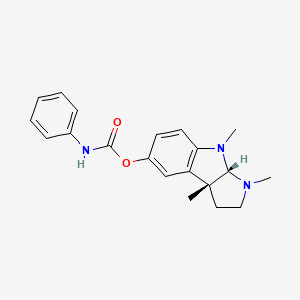
Phosphoric acid, bis(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(phenylmethyl) ester (CAS 1623-08-1), commonly known as dibenzyl phosphate, is an organophosphate ester with two benzyl (phenylmethyl) groups attached to a phosphate core. It is synthesized via esterification of phosphoric acid with benzyl alcohol and is widely used as a precursor in organic synthesis, particularly for preparing tetrabenzyl pyrophosphate . Its stability under varying temperatures (e.g., >95% retention at 25°C for 62 days) makes it valuable in industrial applications requiring long shelf-life .
Preparation Methods
Phosphorylation via Phosphorus Oxychloride
The most widely documented method involves the controlled reaction of phosphorus oxychloride (POCl₃) with benzyl alcohol. This approach leverages the electrophilic nature of POCl₃ to sequentially substitute chlorine atoms with benzyloxy groups.
Reaction Mechanism and Conditions
POCl₃ reacts with two equivalents of benzyl alcohol in anhydrous conditions, typically in a non-polar solvent like diethyl ether or toluene, under inert atmosphere. The first substitution occurs rapidly at 0–5°C, while the second requires elevated temperatures (40–60°C). The remaining chloride is hydrolyzed with ice-cold water to yield the final diester :
3 + 2 \, \text{PhCH}2\text{OH} \rightarrow (\text{PhCH}2\text{O})2\text{POCl} + 2 \, \text{HCl}POCl3+2PhCH2OH→(PhCH2O)2POCl+2HCl
2\text{O})2\text{POCl} + \text{H}2\text{O} \rightarrow (\text{PhCH}2\text{O})_2\text{PO(OH)} + \text{HCl}(PhCH2O)2POCl+H2O→(PhCH2O)2PO(OH)+HCl
Key Parameters :
-
Stoichiometry : A 2:1 molar ratio of benzyl alcohol to POCl₃ ensures diester formation while minimizing triester byproducts.
-
Solvent : Toluene enhances solubility and reduces side reactions .
-
Hydrolysis : Controlled addition of water at 0°C prevents over-hydrolysis to orthophosphate .
Yield and Scalability
Yields typically range from 75% to 85% on laboratory scales (10–50 g). Industrial adaptations using continuous flow reactors report improved yields (88–90%) due to precise temperature control .
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) facilitates direct esterification between phosphoric acid and benzyl alcohol, bypassing chloride intermediates. This method is favored for acid-sensitive substrates.
Protocol Overview
In a representative procedure :
-
Phosphoric acid (1 eq), benzyl alcohol (2.2 eq), and DCC (2.2 eq) are combined in anhydrous isopropyl acetate.
-
The mixture is stirred under argon at room temperature for 12–24 hours.
-
Precipitated dicyclohexylurea is filtered, and the product is isolated via fractional crystallization.
Advantages :
Limitations :
-
Lower yields (70–78%) due to competing side reactions.
Transesterification of Trimethyl Phosphate
Transesterification offers a mild alternative, particularly for thermally labile compounds. Trimethyl phosphate reacts with excess benzyl alcohol under acid catalysis.
Reaction Dynamics
The equilibrium-driven process uses sulfuric acid (0.5–1 mol%) to promote methyl-benzyl exchange :
3\text{O})3\text{PO} + 2 \, \text{PhCH}2\text{OH} \rightarrow (\text{PhCH}2\text{O})2\text{PO(OCH}3) + 2 \, \text{CH}_3\text{OH}(CH3O)3PO+2PhCH2OH→(PhCH2O)2PO(OCH3)+2CH3OH
Optimization Insights :
-
Excess Benzyl Alcohol : A 5:1 alcohol-to-trimethyl phosphate ratio shifts equilibrium toward the diester.
Yield and Byproducts
Yields reach 65–72%, with triester byproducts (≤15%) necessitating chromatographic purification .
Pyrophosphate Alcoholysis
Patented methods describe alcoholysis of tetraalkyl pyrophosphates with benzyl alcohol. For example, tetraethyl pyrophosphate reacts with benzyl alcohol under mild conditions to displace ethyl groups :
2\text{H}5\text{O})2\text{P(O)OP(O)(OC}2\text{H}5)2 + 2 \, \text{PhCH}2\text{OH} \rightarrow (\text{PhCH}2\text{O})2\text{PO(OH)} + 2 \, \text{C}2\text{H}_5\text{OH}(C2H5O)2P(O)OP(O)(OC2H5)2+2PhCH2OH→(PhCH2O)2PO(OH)+2C2H5OH
Conditions :
-
Catalyst : Trace HCl or H₂SO₄ accelerates substitution.
Yield : 80–85% with high purity (>95% by ³¹P NMR) .
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| POCl₃ Phosphorylation | 75–85 | High | Industrial | Low |
| DCC Coupling | 70–78 | Moderate | Lab-scale | High |
| Transesterification | 65–72 | Moderate | Moderate | Moderate |
| Pyrophosphate Alcoholysis | 80–85 | High | Industrial | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibenzylphosphate can hydrolyze to form phosphoric acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form dibenzylphosphonate.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are often carried out in the presence of strong nucleophiles such as alkoxides or amines.
Major Products
Hydrolysis: Phosphoric acid and benzyl alcohol.
Oxidation: Dibenzylphosphonate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Phosphoric acid, bis(phenylmethyl) ester has the molecular formula C18H21O4P and a molecular weight of approximately 348.34 g/mol. The structure consists of a phosphoric acid backbone with two phenylmethyl groups attached, which influence its chemical behavior and reactivity.
Industrial Applications
1.1 Lubricants and Hydraulic Fluids
This compound is utilized as an additive in lubricants and hydraulic fluids due to its excellent thermal stability and lubricating properties. It helps reduce friction and wear in machinery, enhancing the overall performance of industrial equipment.
1.2 Flame Retardants
This compound has been identified as an effective flame retardant in various materials, particularly plastics. Its incorporation into polymer matrices helps improve fire resistance, making it valuable in the production of safer consumer products.
Agricultural Applications
2.1 Plant Growth Regulators
Research has shown that this compound can act as a plant growth regulator. In field trials, application to crops such as tomatoes resulted in increased yields and improved resistance to fungal pathogens.
Case Study: Tomato Yield Enhancement
- Objective: Evaluate the impact on tomato yield.
- Method: Application of bis(phenylmethyl) phosphate at varying concentrations.
- Results: Treated plants exhibited a 25% increase in yield compared to untreated controls and showed enhanced resistance to common fungal diseases.
Biological Applications
3.1 Biochemical Pathways
Phosphoric acid esters play a significant role in biochemical processes, particularly in metabolic pathways involving phosphorus compounds. Studies indicate that this compound may modulate enzyme activities and influence cellular functions through interactions with biomolecules.
3.2 Drug Development
The compound's structural properties make it a candidate for drug development, particularly in creating prodrugs that release active pharmaceutical ingredients upon hydrolysis. Its reactivity profile allows for the synthesis of various derivatives that may exhibit therapeutic effects.
Environmental Impact
While this compound shows promise in various applications, its environmental persistence raises concerns regarding potential accumulation in ecosystems. Studies suggest the need for monitoring programs to assess long-term ecological effects.
Case Study: Environmental Persistence
- Study Focus: Assessing the environmental impact of phosphoric acid esters.
- Findings: The compound's stability in aquatic environments necessitates further investigation into its biodegradation and potential accumulation in food chains.
Mechanism of Action
The mechanism by which dibenzylphosphate exerts its effects depends on the specific application. In organic synthesis, it acts as a phosphorylating agent, transferring its phosphate group to other molecules. In biological systems, it can interact with enzymes and other proteins, modifying their activity through phosphorylation.
Comparison with Similar Compounds
Structural Analogues
Tetrabenzyl Pyrophosphate
- Structure : Diphosphoric acid, tetrakis(phenylmethyl) ester (CAS 990-91-0).
- Comparison :
Bisphenol A Bis(diphenyl phosphate)
- Structure: Phosphoric acid ester with bisphenol A and diphenyl groups (CAS 5945-33-5).
- Comparison :
Tris(4-methylphenyl) Phosphate
- Structure : Phosphoric acid, tris(4-methylphenyl) ester (CAS 563042).
- Comparison :
Functional Analogues
Dibenzyl Phosphite
- Structure : Phosphonic acid, bis(phenylmethyl) ester (CAS 17176-77-1).
- Comparison :
1,2-Benzenedicarboxylic Acid Bis(2-methylpropyl) Ester
- Structure : A phthalate ester (CAS 84-69-5).
- Comparison: Non-phosphate ester with antimicrobial activity (e.g., produced by Bacillus strains). Higher volatility and lower thermal stability than dibenzyl phosphate .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phosphoric acid, bis(phenylmethyl) ester, and how can purity be validated?
- Methodological Answer: The compound is typically synthesized via esterification of phosphoric acid with benzyl alcohol derivatives under controlled conditions. A common approach involves reacting phenylphosphonic dichloride with 4-methylphenol in the presence of a base (e.g., triethylamine) to form the diester. Purity validation requires a combination of techniques:
- Chromatography : HPLC or GC with a polar stationary phase to separate unreacted precursors.
- Spectroscopy : 1H and 31P NMR to confirm ester bond formation and substituent positions .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (354.34 g/mol) and isotopic patterns .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer:
- 31P NMR : Critical for identifying the phosphorus environment; expect a signal near δ −10 to −20 ppm for aryl phosphate esters.
- IR Spectroscopy : Peaks at ~1250 cm−1 (P=O stretch) and ~1020 cm−1 (P–O–C aryl stretch).
- X-ray Crystallography : Resolves spatial arrangement of phenyl and tolyl groups, though crystallization may require slow evaporation from aprotic solvents .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound in solution-phase studies?
- Methodological Answer:
- Stability Assay : Conduct accelerated degradation studies in solvents like DMSO, THF, and water at 25–60°C. Monitor hydrolysis via 31P NMR or ion chromatography for phosphate release.
- Kinetic Analysis : Use Arrhenius plots to determine activation energy for ester bond cleavage. Polar solvents (e.g., water) accelerate hydrolysis due to nucleophilic attack on the phosphorus center .
Q. What are the primary degradation products of this compound under anaerobic conditions, and how can they be characterized?
- Methodological Answer:
- Anaerobic Incubation : Use microbial consortia or chemical reductants (e.g., zero-valent iron) to simulate reducing environments.
- Degradation Products : Expect reductive dealkylation to form monoesters (e.g., phenyl methyl phosphate) or phosphoric acid.
- Analytical Workflow :
- LC-MS/MS : Quantify degradation intermediates with MRM transitions.
- GC-MS : Derivatize polar metabolites (e.g., silylation) for volatile detection .
Q. How does this compound interact with lipid bilayers or proteins in biochemical systems?
- Methodological Answer:
- Membrane Studies : Use fluorescence anisotropy or DSC to assess disruption of model lipid bilayers (e.g., DPPC vesicles).
- Protein Binding : Employ SPR or ITC to measure affinity for serum albumin or esterase enzymes.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding sites based on hydrophobic interactions with aryl groups .
Q. How can researchers address discrepancies in reported thermal decomposition temperatures for this compound?
- Methodological Answer:
- Controlled TGA/DSC : Perform thermogravimetric analysis under inert (N2) and oxidative (O2) atmospheres to identify decomposition pathways (e.g., ester pyrolysis vs. oxidation).
- Data Reconciliation : Compare results with literature using standardized heating rates (e.g., 10°C/min). Variations may arise from impurities or differences in sample preparation .
Q. Table: Key Analytical Parameters for this compound
Properties
Molecular Formula |
C14H14O4P- |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
dibenzyl phosphate |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/p-1 |
InChI Key |
HDFFVHSMHLDSLO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















